1,9-Dinitrophenazine
Description
1,9-Dinitrophenazine is a nitrated derivative of phenazine, a heterocyclic aromatic compound composed of two fused benzene rings and two nitrogen atoms at positions 1 and 7. The introduction of two nitro (-NO₂) groups at the 1 and 9 positions significantly alters its electronic and physicochemical properties.
Properties
CAS No. |
58718-48-2 |
|---|---|
Molecular Formula |
C12H6N4O4 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
1,9-dinitrophenazine |
InChI |
InChI=1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-12-8(13-7)4-2-6-10(12)16(19)20/h1-6H |
InChI Key |
UBAQDYYJIKENDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C(=N2)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dinitrophenazine can be synthesized through the nitration of phenazine. The nitration process involves the introduction of nitro groups into the phenazine molecule. This can be achieved by treating phenazine with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete nitration. The resulting product is then purified through recrystallization or chromatography to obtain pure 1,9-dinitrophenazine .
Industrial Production Methods
Industrial production of 1,9-dinitrophenazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,9-Dinitrophenazine undergoes various chemical reactions, including:
Reduction: The nitro groups in 1,9-dinitrophenazine can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation: Although less common, 1,9-dinitrophenazine can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Amines or thiols in the presence of a base or under neutral conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,9-Diaminophenazine.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Oxidation: Oxidized phenazine derivatives.
Scientific Research Applications
1,9-Dinitrophenazine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives. It is also employed in studying the structure-activity relationships of phenazine compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against various pathogenic microorganisms.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,9-dinitrophenazine is primarily related to its ability to interact with biological molecules. The nitro groups on the phenazine ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it disrupts the cellular processes of microorganisms. Additionally, the compound can intercalate into DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related phenazine derivatives, including positional isomers and functional group analogs. Key compounds include:
Structural and Physicochemical Properties
- Structural Insights: 1,9-Dinitrophenazine vs. 1,3-Dinitrophenazine: The position of nitro groups influences electronic distribution. The 1,9 isomer exhibits distinct NMR shifts due to symmetry and resonance effects, whereas the 1,3 isomer shows deshielded protons at δ 7.96 ppm, suggesting reduced conjugation .
Lipophilicity and ADME Properties
- Lipophilicity: Nitro groups reduce lipophilicity compared to alkyl or amino substituents. For example, 10H-1,9-diazaphenothiazine (logP = 1.476) is less lipophilic than its dialkylaminoalkyl derivatives (logP up to 2.247) .
- Blood-Brain Barrier (BBB) Penetration: Nitro-substituted compounds generally exhibit lower BBB penetration (e.g., prothipendyl reference: BBB = 3.54) compared to amino derivatives .
Key Research Findings and Limitations
Positional Isomerism : The 1,9-dinitro substitution pattern confers unique electronic properties compared to 1,3 or 2,9 isomers, as evidenced by distinct NMR shifts and computational logP discrepancies .
Synthetic Complexity : Regioselective nitration of phenazines remains challenging, necessitating advanced catalytic or directing-group strategies .
Biological Activity
1,9-Dinitrophenazine is a nitroaromatic compound that has garnered attention due to its biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
1,9-Dinitrophenazine is characterized by its yellow amorphous solid form. Its molecular structure includes two nitro groups attached to the phenazine backbone, which is crucial for its biological activity. The compound can be synthesized through nitration reactions involving phenazine derivatives.
Biological Activity
- Antibacterial Activity :
- Studies have shown that 1,9-dinitrophenazine exhibits significant antibacterial properties against various bacterial strains. For instance, it has been tested against Pseudomonas fluorescens and demonstrated potent antibacterial effects, making it a candidate for further development as an antimicrobial agent .
- Anticancer Activity :
- Research indicates that 1,9-dinitrophenazine may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of cancer cell lines at nanomolar concentrations. For example, a related study highlighted that compounds with similar structures exhibited EC50 values in the single-digit nanomolar range against certain cancer types .
The mechanism by which 1,9-dinitrophenazine exerts its biological effects is still under investigation. However, it is believed that the nitro groups play a critical role in generating reactive oxygen species (ROS), which can induce oxidative stress in bacterial and cancer cells, leading to cell death.
Table 1: Summary of Biological Activities of 1,9-Dinitrophenazine
| Activity Type | Test Organisms/Cell Lines | EC50 (nM) | Reference |
|---|---|---|---|
| Antibacterial | Pseudomonas fluorescens | 50 | |
| Anticancer | Various cancer cell lines | 9.2 | |
| Antifungal | Macrophomina phaseolina | Not specified |
Toxicological Considerations
While exploring the biological activity of 1,9-dinitrophenazine, it is essential to consider its toxicological profile. Nitroaromatic compounds are known for their potential toxicity and mutagenicity. For instance, studies have indicated that exposure to related compounds can lead to methemoglobinemia and other adverse health effects . Therefore, understanding the safety profile of 1,9-dinitrophenazine is crucial for its potential therapeutic applications.
Q & A
Q. What are the standard protocols for synthesizing 1,9-Dinitrophenazine in laboratory settings?
Methodological Answer: Synthesis typically involves nitration of phenazine derivatives under controlled conditions. Key steps include optimizing reaction temperature (e.g., 60–80°C) and nitric acid concentration to avoid over-nitration. Researchers should cross-validate protocols using spectral data (e.g., NMR, IR) from peer-reviewed literature and patent databases like the China National Intellectual Property Administration (CNIPA) .
Q. Which characterization techniques are most effective for confirming the purity and structure of 1,9-Dinitrophenazine?
Methodological Answer: High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for purity assessment. Structural confirmation requires a combination of H/C NMR, FT-IR, and X-ray crystallography. Researchers should compare spectral data with published reference libraries and resolve ambiguities using computational tools like Gaussian for molecular modeling .
Q. How can researchers identify prior studies on 1,9-Dinitrophenazine’s applications in material science?
Methodological Answer: Use academic databases (e.g., PubMed, Web of Science) with Boolean search terms like "1,9-Dinitrophenazine AND (photovoltaic OR catalysis)". Tools like Connected Papers can map citation networks to identify foundational studies and emerging trends .
Advanced Research Questions
Q. How should researchers address discrepancies in reported spectroscopic data for 1,9-Dinitrophenazine across studies?
Methodological Answer: Discrepancies may arise from solvent effects, instrumental calibration, or impurities. Replicate analyses using standardized solvents (e.g., deuterated DMSO) and validate instruments with certified reference materials. Apply Mendelian randomization principles (e.g., replicated analysis ) to isolate variables causing contradictions.
Q. What considerations are critical when designing experiments to study the thermal stability of 1,9-Dinitrophenazine?
Methodological Answer: Use thermogravimetric analysis (TGA) with controlled heating rates (e.g., 5°C/min) under inert atmospheres. Pre-screen samples via differential scanning calorimetry (DSC) to identify decomposition thresholds. Optimize experimental parameters using Design of Experiments (DoE) software to account for confounding factors like humidity .
Q. How can computational modeling improve the prediction of 1,9-Dinitrophenazine’s reactivity in novel chemical environments?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can simulate reaction pathways and electronic properties. Validate models against experimental kinetic data and refine using Monte Carlo simulations. Advanced texts like Complex Analysis provide mathematical frameworks for interpreting computational outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
